molecular formula C13H24N2O3 B13504368 Rac-tert-butyl (3r,4r)-3-hydroxy-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate

Rac-tert-butyl (3r,4r)-3-hydroxy-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B13504368
M. Wt: 256.34 g/mol
InChI Key: MYYQULULTPRMBS-GHMZBOCLSA-N
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Description

Rac-tert-butyl (3r,4r)-3-hydroxy-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-tert-butyl (3r,4r)-3-hydroxy-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.

    Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the Pyrrolidin-1-yl Group: This step involves the substitution of a leaving group (e.g., halide) with a pyrrolidine moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rac-tert-butyl (3r,4r)-3-hydroxy-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxy group or to convert the ester to an alcohol using reagents like lithium aluminum hydride.

    Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rac-tert-butyl (3r,4r)-3-hydroxy-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine with various biological activities.

    Proline: An amino acid with a pyrrolidine ring, important in protein structure.

    Pyrrolidin-2-one: A lactam with applications in pharmaceuticals.

Uniqueness

Rac-tert-butyl (3r,4r)-3-hydroxy-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxy and ester functional groups. This combination of features may confer unique biological activities and chemical reactivity compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-pyrrolidin-1-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-10(11(16)9-15)14-6-4-5-7-14/h10-11,16H,4-9H2,1-3H3/t10-,11-/m1/s1

InChI Key

MYYQULULTPRMBS-GHMZBOCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N2CCCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N2CCCC2

Origin of Product

United States

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